3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated thiazole intermediate.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s thiazole and thiophene rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Additionally, the morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide, known for their medicinal and material applications.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid and morpholine-4-sulfonamide, used in pharmaceuticals and agrochemicals.
Uniqueness
3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is unique due to its combination of three distinct functional groups, each contributing to its diverse chemical and biological properties
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-11-16-15(12-3-2-10-20-12)13(21-11)4-5-14(18)17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFYPMZLIHSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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